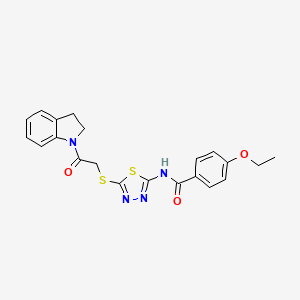![molecular formula C14H14FN5 B2916681 8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole CAS No. 930395-87-2](/img/structure/B2916681.png)
8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole” is a complex organic molecule. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and piperazine rings, along with the fluorine atom attached at the 8th position of the indole ring. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the indole and piperazine rings, as well as the fluorine atom. For example, the presence of the fluorine atom could increase the compound’s lipophilicity, potentially affecting its absorption and distribution in the body .Aplicaciones Científicas De Investigación
Fluorination and Pharmacokinetics
- Fluorination of indole derivatives, including those with piperazin-1-yl groups, has been studied for its effect on pharmacokinetic profiles. This research found that fluorine incorporation can significantly reduce the pKa of compounds, influencing oral absorption and bioavailability (van Niel et al., 1999).
Process Development
- The development of large-scale, chromatography-free preparation processes for compounds like 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, which facilitates 5-HT neurotransmission, has been reported. This highlights the importance of developing efficient production methods for such compounds (Anderson et al., 1997).
Synthesis and Radiolabeling
- There has been research on synthesizing and radiolabeling indole derivatives for potential use in medical imaging or as research tools. For instance, the synthesis of 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride demonstrates the applications in labeling and tracking these compounds (Haynes & Swigor, 1994).
Antitumor Activity
- Bis-indole derivatives, which may include structures similar to 8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole, have been synthesized and evaluated for antitumor activity. This research is crucial for developing new cancer treatments (Andreani et al., 2008).
Antibacterial Evaluation
- Novel derivatives of indoles, including 8-fluoro-norfloxacin derivatives, have been synthesized and evaluated for their antibacterial activity. This research is significant in the context of antibiotic resistance and the development of new antibacterial agents (Sunduru et al., 2011).
Inhibition of Hepatitis B
- Research on the synthesis and evaluation of compounds like 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one as inhibitors of hepatitis B virus demonstrates the potential of these compounds in antiviral therapies (Ivashchenko et al., 2019).
Cytotoxic Agents
- Indole-based 1,4-disubstituted piperazines have been synthesized and evaluated as cytotoxic agents, showing significant activity against various cancer cell lines. This emphasizes the role of such compounds in cancer research and treatment development (Akkoç et al., 2012).
Molecular Dynamic Simulation Studies
- Quantum chemical and molecular dynamic simulation studies have been conducted to predict the inhibition efficiencies of piperidine derivatives, including those with this compound, on the corrosion of iron. This research can contribute to understanding corrosion mechanisms and developing inhibitors (Kaya et al., 2016).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that indole derivatives impact a wide range of biochemical pathways and their downstream effects.
Pharmacokinetics
Modifications at the c-7 position of the piperazine ring in ciprofloxacin derivatives have been shown to affect their pharmacological profile, including recognition by efflux transporters and cellular accumulation . This suggests that similar modifications in 8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole could potentially influence its pharmacokinetic properties and bioavailability.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
8-fluoro-4-piperazin-1-yl-5H-pyrimido[5,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN5/c15-9-1-2-11-10(7-9)12-13(19-11)14(18-8-17-12)20-5-3-16-4-6-20/h1-2,7-8,16,19H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKUPPZIOZIVPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2NC4=C3C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

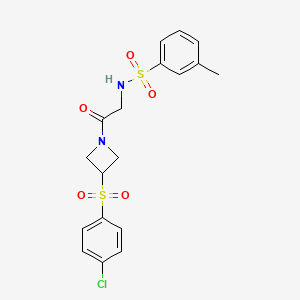
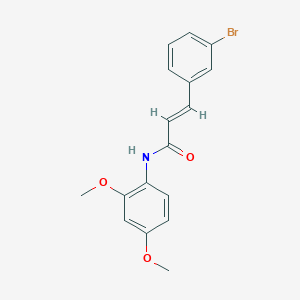
![Methyl (E)-4-[4-[(4-fluorophenyl)methyl]-4-hydroxypiperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2916602.png)

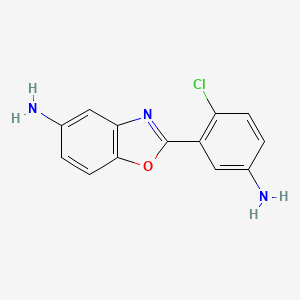
![N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916606.png)
![2-Benzylsulfanyl-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2916607.png)
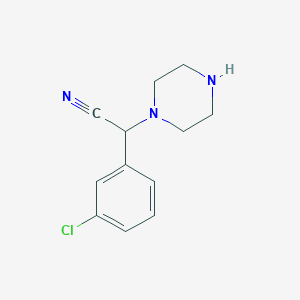
![Methyl 1-[cyano(pyridin-2-yl)methyl]isoquinoline-4-carboxylate](/img/structure/B2916611.png)
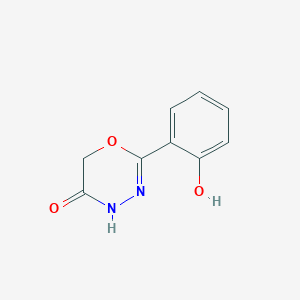
![N-(2,6-dimethylphenyl)-N'-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B2916615.png)
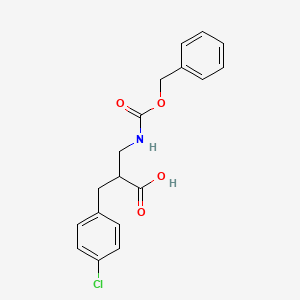
![4-acetyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2916619.png)
